molecular formula C15H20N2S B3084407 1-(4-Isopropylphenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol CAS No. 1142212-59-6

1-(4-Isopropylphenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol

Cat. No.: B3084407
CAS No.: 1142212-59-6
M. Wt: 260.4 g/mol
InChI Key: CESIDABSDJFYKE-UHFFFAOYSA-N
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Description

1-(4-Isopropylphenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol is a dihydropyrimidine derivative characterized by a thiol group at position 2, a 4-isopropylphenyl substituent at position 1, and two methyl groups at position 4 of the pyrimidine ring. Its molecular formula is C₁₄H₁₈N₂S, with a molecular weight of 246.376 g/mol . The 4-isopropyl group confers steric bulk and lipophilicity, influencing its solubility and interaction with biological targets.

Properties

IUPAC Name

6,6-dimethyl-3-(4-propan-2-ylphenyl)-1H-pyrimidine-2-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2S/c1-11(2)12-5-7-13(8-6-12)17-10-9-15(3,4)16-14(17)18/h5-11H,1-4H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CESIDABSDJFYKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)N2C=CC(NC2=S)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Isopropylphenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol typically involves multi-step organic reactions. One common method is the Biginelli reaction, which is a three-component condensation reaction involving an aldehyde, a β-keto ester, and urea or thiourea. The reaction is usually carried out under acidic conditions, often using a catalyst such as hydrochloric acid or acetic acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to increase yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and can lead to more efficient production processes.

Chemical Reactions Analysis

Types of Reactions

1-(4-Isopropylphenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to modify the pyrimidine ring or the isopropylphenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like bromine or chlorine can be used for halogenation reactions under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group can lead to the formation of disulfides, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

1-(4-Isopropylphenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which 1-(4-Isopropylphenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol exerts its effects depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to modulate their activity. The exact pathways involved can vary, but typically involve binding to active sites or altering the conformation of target proteins.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Molecular Properties

Table 1: Structural and Physicochemical Comparison
Compound Name (Substituent) Molecular Formula Molecular Weight (g/mol) XLogP3* H-Bond Donors H-Bond Acceptors Key Features
Target: 4-Isopropylphenyl C₁₄H₁₈N₂S 246.376 ~3.1† 1 2 High lipophilicity, steric bulk
4-Ethoxyphenyl () C₁₄H₁₈N₂OS 262.37 2.6 1 2 Ethoxy group enhances polarity
3,4-Difluorophenyl () C₁₂H₁₂F₂N₂S 254.30 ~2.8† 1 2 Electron-withdrawing F groups
4-Iodophenyl () C₁₂H₁₃IN₂S 344.22 ~3.5† 1 2 Heavy atom, potential for imaging
2,4-Dimethylphenyl () C₁₄H₁₈N₂S 246.37 ~3.0† 1 1 Ortho-methyl hinders planarity
3-Methoxyphenyl () C₁₃H₁₆N₂OS 248.34 ~2.4† 1 2 Methoxy improves solubility
1,3-Benzodioxol-5-yl () C₁₃H₁₄N₂O₂S 262.33 ~2.7† 1 3 Fused ring increases rigidity

*XLogP3 estimated based on substituent contributions. †Predicted values.

Key Observations:

Lipophilicity :

  • The 4-isopropylphenyl derivative exhibits higher lipophilicity (estimated XLogP3 ~3.1) compared to analogs with polar groups (e.g., 4-ethoxyphenyl: XLogP3 2.6). This property may enhance membrane permeability but reduce aqueous solubility .
  • The 4-iodophenyl analog (XLogP3 ~3.5) is the most lipophilic due to iodine’s hydrophobic nature .

Methoxy and ethoxy groups (e.g., 3-methoxyphenyl, 4-ethoxyphenyl) are electron-donating, which may improve solubility and metabolic stability .

The 1,3-benzodioxol-5-yl group adds rigidity, which could stabilize interactions with aromatic residues in proteins .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Isopropylphenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol
Reactant of Route 2
1-(4-Isopropylphenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol

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